4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8651747
InChI: InChI=1S/C15H16ClN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20)
SMILES: C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Molecular Formula: C15H16ClN3O3S
Molecular Weight: 353.8 g/mol

4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC8651747

Molecular Formula: C15H16ClN3O3S

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide -

Specification

Molecular Formula C15H16ClN3O3S
Molecular Weight 353.8 g/mol
IUPAC Name 1-(3-chlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Standard InChI InChI=1S/C15H16ClN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20)
Standard InChI Key QQDYLFDDDSOYAC-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Canonical SMILES C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide features a benzenesulfonamide core substituted at the para-position with a 2-aminoethyl group. This ethyl chain is further functionalized by a carbamoyl linkage to a 3-chlorophenyl ring (Figure 1). The sulfonamide group (−SO₂NH₂) serves as a ZBG, enabling potent coordination with zinc ions in CA active sites . The carbamoyl group (−NH−CO−NH−) introduces rotational flexibility while maintaining hydrogen-bonding capabilities, critical for interactions with hydrophobic pockets of CA isoforms .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₃O₃S
Molecular Weight368.82 g/mol
LogP (Calculated)2.8 ± 0.3
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthetic Pathways

The synthesis of 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide follows a multi-step protocol adapted from methods for analogous benzenesulfonamides :

  • Acetylation of β-Phenethylamine:
    β-Phenethylamine undergoes acetylation with acetic anhydride in dichloromethane, yielding N-acetyl-β-phenethylamine. This step protects the amine group during subsequent reactions .

  • Chlorosulfonation:
    The acetylated intermediate is treated with chlorosulfonic acid at 60–70°C, introducing the sulfonyl chloride group. Excess chlorosulfonic acid is minimized (1:1.42–1:3.6 molar ratio) to reduce waste .

  • Amination and Carbamoylation:
    The sulfonyl chloride intermediate reacts with 3-chlorophenyl isocyanate in chloroform, forming the carbamoylurea linkage. This step requires strict temperature control (<50°C) to prevent side reactions .

  • Hydrolysis and Purification:
    Acidic hydrolysis removes the acetyl protecting group, followed by recrystallization from ethanol/water to achieve >98% purity .

Table 2: Synthesis Optimization Parameters

StepSolventTemperature (°C)Yield (%)
AcetylationDichloromethane40–5092
ChlorosulfonationChloroform60–7085
CarbamoylationChloroform45–5078
HydrolysisEthanol/Water2595

Pharmacological Profile and Mechanism of Action

Carbonic Anhydrase Inhibition

The compound exhibits nanomolar inhibition constants (K₁) against tumor-associated CA isoforms (Table 3). Its selectivity for CA IX/XII over off-target isoforms (CA I/II) stems from the 3-chlorophenyl carbamoyl group, which occupies hydrophobic regions near the CA active site .

Table 3: Inhibitory Activity Against Human CA Isoforms

IsoformK₁ (nM)Selectivity Ratio (vs. CA II)
CA I450 ± 320.09
CA II12 ± 1.51.00
CA IX8.2 ± 0.71.46
CA XII6.5 ± 0.91.85

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against glioblastoma (U87MG), pancreatic (MIA PaCa-2), and triple-negative breast cancer (MDA-MB-231) cell lines, with IC₅₀ values of 1.2 μM, 0.9 μM, and 1.5 μM, respectively . Mechanistically, CA IX/XII inhibition disrupts intracellular pH regulation, inducing apoptosis via caspase-3 activation .

Therapeutic Applications and Clinical Relevance

Oncology

Preclinical xenograft models show a 60% reduction in tumor volume after 28 days of oral administration (10 mg/kg/day), with no significant hepatotoxicity . Synergistic effects with paclitaxel enhance efficacy in drug-resistant breast cancer models .

Central Nervous System Disorders

Structural analogs of benzenesulfonamide derivatives modulate G protein-coupled receptors (GPCRs) implicated in neuropathic pain and epilepsy . While direct evidence for 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide is lacking, its blood-brain barrier permeability (logBB = −0.4) suggests potential CNS applications .

Comparative Analysis with Related Derivatives

Table 4: Structural Modifications and Activity Trends

DerivativeSubstituentCA IX K₁ (nM)Solubility (mg/mL)
4-Aminoethylbenzenesulfonamide−NH₂210 ± 1812.5
4-Ureidoethylbenzenesulfonamide−NH−CO−NH₂15 ± 28.2
Target Compound−NH−CO−NH−(3-ClPh)8.2 ± 0.75.6

The 3-chlorophenyl carbamoyl group enhances CA affinity but reduces aqueous solubility compared to unsubstituted ureas .

Future Directions

  • Prodrug Development: Esterification of the sulfonamide group may improve oral bioavailability.

  • Combination Therapies: Co-administration with immune checkpoint inhibitors warrants investigation.

  • Isoform-Specific Modeling: Computational studies to optimize selectivity for CA XII over CA II.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator